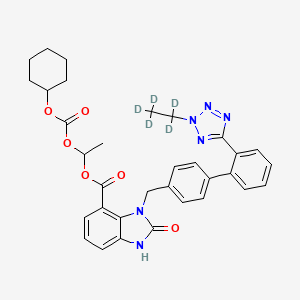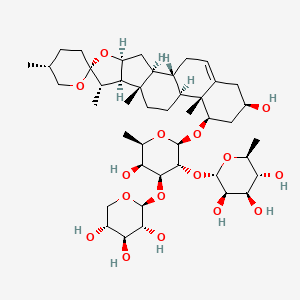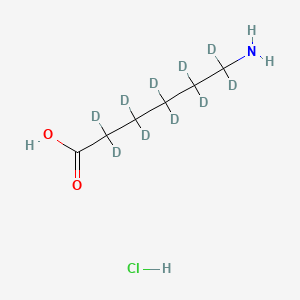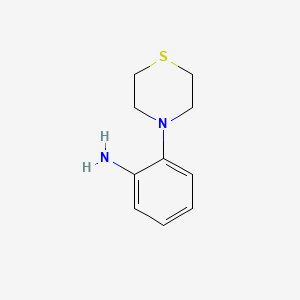
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is a labeled analogue of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, which is an impurity of Candesartan Cilexetil. This compound is used primarily in proteomics research and is characterized by its molecular formula C33H29D5N6O6 and a molecular weight of 615.69 .
Mechanism of Action
Target of Action
It is an analogue of candesartan cilexetil , which is known to target the angiotensin II receptor type 1 (AT1 receptor). The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.
Pharmacokinetics
It is noted that this compound is a prodrug that undergoes hydrolysis in the liver to form the active metabolite, candesartan . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of Candesartan Cilexetil.
Action Environment
It is also worth noting that this compound is stored at +4°C , suggesting that it may be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for isotopically labeled compounds like 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 often involve large-scale synthesis using specialized equipment to ensure high purity and yield. The process includes rigorous quality control measures to ensure the consistency and reliability of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is used in various scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification and quantification.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil: The unlabeled parent compound.
Candesartan Cilexetil: The active pharmaceutical ingredient used in antihypertensive medications.
The isotopic labeling of this compound allows for more precise tracking and analysis in research applications, providing a significant advantage over its unlabeled counterparts.
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFUGQWQJEFIY-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)



![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
